Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate

Catalog No.
S1527002
CAS No.
143878-24-4
M.F
C10H9ClINO4
M. Wt
369.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoa...

CAS Number

143878-24-4

Product Name

Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate

IUPAC Name

methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate

Molecular Formula

C10H9ClINO4

Molecular Weight

369.54 g/mol

InChI

InChI=1S/C10H9ClINO4/c1-4(14)13-8-6(11)3-5(10(16)17-2)9(15)7(8)12/h3,15H,1-2H3,(H,13,14)

InChI Key

KHLJMCYDOCEJNR-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=C(C(=C1I)O)C(=O)OC)Cl

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1I)O)C(=O)OC)Cl

Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate is an organic compound characterized by its complex structure, which includes a benzoate core with various functional groups. The molecular formula is C10H9ClINO4C_{10}H_9ClINO_4, and it has a molecular weight of approximately 369.54 g/mol . The presence of iodine at the 3-position introduces steric hindrance, potentially influencing the compound's reactivity and interactions with biological systems.

  • Wear appropriate personal protective equipment (PPE) like gloves and goggles.
  • Handle in a well-ventilated area.
  • Avoid contact with skin and eyes.
  • Store in a cool, dry place away from incompatible chemicals.

Synthesis of Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate typically involves multi-step organic synthesis techniques. One method includes:

  • Chlorination: Utilizing N-chlorosuccinimide to chlorinate the appropriate precursor compound under controlled temperature conditions.
  • Iodination: Introducing iodine at the 3-position through an iodination reaction, often involving iodine monochloride or other iodine sources.
  • Acetylation: The acetamido group is introduced via acetylation of an amine precursor.

These steps are generally performed under inert atmospheres to minimize oxidation and degradation of sensitive intermediates .

Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate may have potential applications in:

  • Pharmaceuticals: As a lead compound in drug development due to its potential biological activity.
  • Chemical Research: As an intermediate in organic synthesis for creating more complex molecules.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to antimicrobial properties.

Several compounds share structural similarities with Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate. Here’s a comparison highlighting its uniqueness:

Compound NameSimilarityUnique Features
Methyl 4-acetamido-5-chloro-2-hydroxybenzoate0.83Lacks iodine; simpler structure
Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate0.87Ethyl group instead of methyl
4-Amino-5-chloro-2-methoxybenzoic acid0.88Amino group instead of acetamido
Methyl 4-acetamido-2-methoxybenzoate0.84Different positioning of methoxy group
Methyl 4-acetamido-5-chloro-O-anisic acid methyl ester0.82Contains anisic acid structure

Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate stands out due to the presence of both iodine and chloro groups, which may confer unique reactivity and biological properties not found in its analogs .

This compound represents a significant area for further research, particularly in understanding its potential applications in pharmaceuticals and agriculture.

XLogP3

2.4

Wikipedia

Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate

Dates

Last modified: 08-15-2023

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